molecular formula C8H10N2O B1355005 N,2-Dimethyl-3-pyridinecarboxamide CAS No. 77594-56-0

N,2-Dimethyl-3-pyridinecarboxamide

Cat. No. B1355005
CAS RN: 77594-56-0
M. Wt: 150.18 g/mol
InChI Key: GAWMRWVPJREDDV-UHFFFAOYSA-N
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Description

“N,2-Dimethyl-3-pyridinecarboxamide” is a chemical compound . It is also known as “N,2-dimethylnicotinamide” and "N,2-dimethylpyridine-3-carboxamide" .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C₈H₁₀N₂O . For a more detailed analysis, you may want to refer to a chemistry database or resource .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. For comprehensive information, you may want to refer to a chemistry database or resource .

Scientific Research Applications

Crystal Chemistry and Intermolecular Interactions

  • Crystal Chemistry: Studies on similar compounds like N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide have shown insights into crystal chemistry, including intermolecular interactions, molecular orbital, and crystal packing calculations (Malone et al., 1997).

Conformational Analysis

  • NMR Study of Conformation: NMR spectroscopy has been used to study the conformation of compounds related to N,2-Dimethyl-3-pyridinecarboxamide, providing insights into their chemical structure and behavior in different solvents (Anand, Singha, & Sathyanarayana, 1997).

Pharmaceutical Applications

  • Anti-tuberculosis Activity: Imidazo[1,2-a]pyridine-3-carboxamides, a class including compounds structurally similar to this compound, have shown potent activity against multi- and extensive drug-resistant tuberculosis strains (Moraski et al., 2011).

Chemical Synthesis and Drug Design

  • Synthesis of PET Tracers for Cancer: Compounds like N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide have been synthesized as potential PET tracers for imaging cancer tyrosine kinase, demonstrating the application of pyridinecarboxamides in medical imaging (Wang et al., 2005).

Molecular Interaction and DNA Binding

  • DNA Recognition and Binding: Pyridine-2-carboxamide derivatives have been designed to bind in the minor groove of DNA, showing potential applications in molecular recognition and as synthetic analogs of natural products for DNA interaction studies (Wade, Mrksich, & Dervan, 1992).

Chemical Extraction Processes

  • Extraction of Copper: N-alkyl- and N,N-dialkyl-3-pyridinecarboxamides have been utilized in the extraction of copper from acid chloride solutions, highlighting their role in chemical extraction processes (Borowiak-Resterna, 1994).

Safety and Hazards

“N,2-Dimethyl-3-pyridinecarboxamide” is classified as an irritant . For more detailed safety and hazard information, you may want to refer to its Material Safety Data Sheet (MSDS) .

Biochemical Analysis

Biochemical Properties

N,2-Dimethyl-3-pyridinecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitrooxy compounds, which are known to affect metabolic profiles and methanogenic communities . The nature of these interactions often involves inhibition or modulation of enzyme activity, leading to changes in metabolic pathways.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the growth of methanogens without affecting the abundance of other microorganisms like bacteria, anaerobic fungi, or protozoa . This selective inhibition can lead to significant changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s interaction with nitrooxy compounds, for example, results in the inhibition of methanogenesis by affecting the methanogenic community . This inhibition is achieved through specific binding interactions that alter enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the inhibition of methanogenesis by nitrooxy compounds, including this compound, requires sustained exposure to maintain its effects . Over time, the compound may degrade, leading to a reduction in its inhibitory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been shown to be more effective in inhibiting methanogenesis, while lower doses may have minimal effects . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, its interaction with nitrooxy compounds affects the acetate:propionate ratio and hydrogen production in metabolic pathways . These interactions can lead to significant changes in the overall metabolic profile of cells.

properties

IUPAC Name

N,2-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-7(8(11)9-2)4-3-5-10-6/h3-5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWMRWVPJREDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To ethyl 2-methylnicotinate (24.2 g) was added a solution of 40% methylamine in methanol (150 ml), which was then heated in a sealed tube at 50° C. overnight. The reaction mixture was evaporated, to give the title compound as a pale yellow solid (20.781 g, yield; 95%).
Quantity
24.2 g
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150 mL
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solvent
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Yield
95%

Synthesis routes and methods II

Procedure details

200 g. (1.21 mol) of ethyl 2-methylnicotinate (Compound XI) and 1 l. of 40% aqueous methylamine were heated at 40° C. for 4 hours. The reaction mixture was stripped at reduced pressure to obtain the crude product (197.8 g.) as a thick oil which was distilled at 121°-133° C./0.18 mm. Hg. to give the product (175.8 g.), m.p. 69°-72° C.
Quantity
1.21 mol
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reactant
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Synthesis routes and methods III

Procedure details

2-[2-(4-Methoxyphenyl)-2-hydroxyethenyl]-N-methylnicotinamide (2.509 g) was added to a 29% aqueous solution of ammonia (100 ml) and dioxane (50 ml), which was then heated in a sealed tube at 170° C. overnight. After cooling as it was, the resulting insoluble matters were collected by filtration, to give the title compound as a dark green solid (1.694 g, yield; 73%).
Name
2-[2-(4-Methoxyphenyl)-2-hydroxyethenyl]-N-methylnicotinamide
Quantity
2.509 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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100 mL
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reactant
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50 mL
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Yield
73%

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